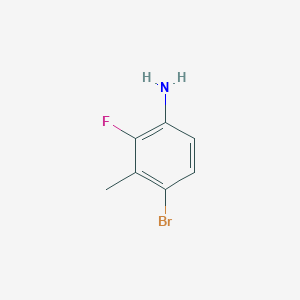

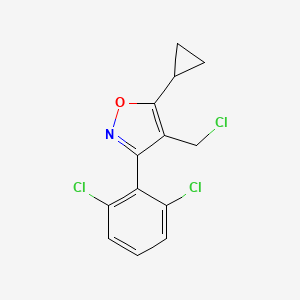

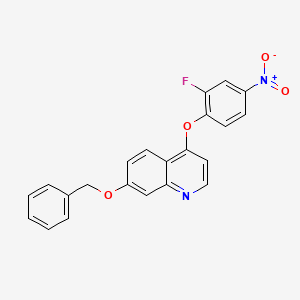

![molecular formula C8H14ClN3O2 B1374468 盐酸 6-(氨甲基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮 CAS No. 1354961-90-2](/img/structure/B1374468.png)

盐酸 6-(氨甲基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮

描述

The compound “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is a derivative of spiro[4.4]nonane . Spiro[4.4]nonane is a type of organic compound characterized by two cycloalkane rings of equal size that share one carbon atom .

Synthesis Analysis

The synthesis of spiro[4.4]nonane derivatives has been achieved through various methods. One such method involves a practical asymmetric synthesis that allows the gram-scale preparation of both enantiomers of spiro[4.4]nonane-1,6-dione with excellent enantiopurities .Molecular Structure Analysis

The molecular structure of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is derived from spiro[4.4]nonane . The compound has a complex structure that includes a spirocyclic core .Chemical Reactions Analysis

The synthesis of 1-azaspiro[4.4]nonane derivatives has been enabled by a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .科学研究应用

合成和化学性质

- 瓜雷斯基酰亚胺的氨甲基化,导致形成 1'-苄基-2,4-二氧代-1H,5H螺[3,7-二氮杂双环[3.3.1]壬烷-9,4'-哌啶]-1,5-二腈衍生物 (Khrustaleva et al., 2017).

结构分析

- 3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮的结构-性质关系研究,包括紫外-可见光谱、傅里叶变换红外光谱、核磁共振光谱和单晶 X 射线衍射 (Lazić et al., 2017).

化学反应

- 探索通往 1,6-二氧杂-3,9-二氮杂螺[4.4]壬烷-2,8-二酮的级联路线,利用 N,O-二酰羟胺的 [3,3]-σ迁移重排 (Nazarian & Forsyth, 2021).

- 研究 4-氨基-8-羟基-1,6-二氧代-2,7-二氮杂螺[4.4]壬-3-烯-4-腈与劳森试剂的反应,生成 4-氨基-6-硫代氧杂-3,7,9-三氮杂三环[6.2.1.01,5]十一烯-2,10-二酮 (Fedoseev et al., 2017).

晶体结构和构象

- 3-氨基-环庚烷螺-4'-咪唑烷二酮和 3-氨基-环辛烷螺-4'-咪唑烷二酮的晶体结构分析,重点关注 N-H...O 和 N-H...N 相互作用 (Todorov et al., 2009).

合成和应用

- 由 1,5-二醛合成二羟基螺乙内酰脲,制备 6,10-二羟基- t,3-二氮杂螺[4,5]癸烷-2,4-二酮的关键步骤 (González et al., 1992).

- 开发一种四组分反应,用于制备 2-(1-(烷基氨基甲酰基)-2,2-二氰乙基)-N-烷基苯甲酰胺和 1,7-二氮杂螺[4,4]壬烷-2,6-二酮衍生物 (Soleimani et al., 2013).

未来方向

The future directions in the study and application of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The development of more efficient and practical synthetic procedures, as well as the investigation of their potential therapeutic applications, could be areas of interest for future research .

作用机制

- Notably, some derivatives containing a hydantoin ring exhibit promising applications as antiproliferative, cytotoxic, anticancer agents, and inhibitors of protein arginine deiminase .

- Additionally, certain derivatives with N-substituted amide groups at the pyrrolidone ring have potential use in treating hepatitis C, while others with N-methylamino substitutions inhibit matrix metalloproteinases .

Target of Action

Environmental context and pharmacokinetic studies are crucial for optimizing its use

属性

IUPAC Name |

9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIPSFGMEFMOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

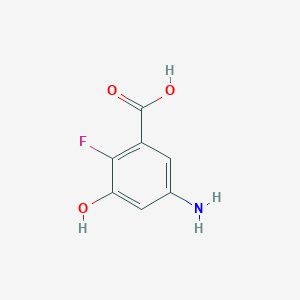

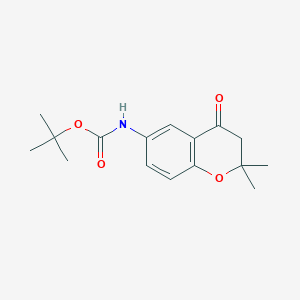

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

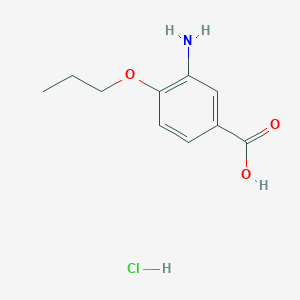

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)

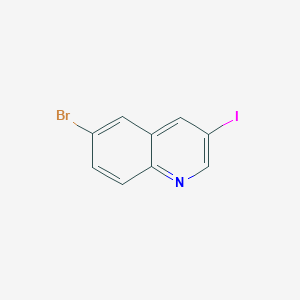

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)

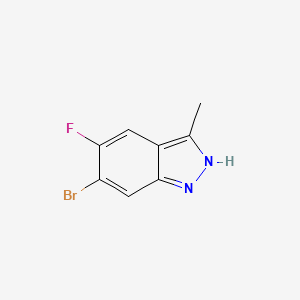

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)